Methyl 3-methoxycarbonyloxybenzoate
Description
Methyl 3-methoxycarbonyloxybenzoate is an aromatic ester characterized by a benzoic acid backbone substituted with a methoxycarbonyloxy group (-O-CO-OCH₃) at the 3-position. This functional group combines both ester and carbonate moieties, imparting unique physicochemical properties. The compound is structurally distinct due to the electron-withdrawing nature of the methoxycarbonyloxy group, which influences its reactivity, solubility, and stability.
Properties
CAS No. |
17161-32-9 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 3-methoxycarbonyloxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)7-4-3-5-8(6-7)15-10(12)14-2/h3-6H,1-2H3 |
InChI Key |
GWXXUUWQSFJIDZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)OC |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)OC |
Synonyms |
Carbonic acid methyl[m-(methoxycarbonyl)phenyl] ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Biopharmacule Speciality Chemicals ()
Several methyl-substituted benzoates in share structural similarities with methyl 3-methoxycarbonyloxybenzoate, differing primarily in substituent groups and positions:
Key Insight : The position and nature of substituents (e.g., iodine vs. methoxycarbonyloxy) significantly affect electronic distribution and steric effects, altering solubility and reactivity profiles.
Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate ()
This compound features a cyclopropylmethoxy group at the 4-position and a hydroxyl group at the 3-position. Compared to this compound:
Methyl Salicylate ()

Methyl salicylate (2-methoxybenzoate) shares an ester functional group but differs in substituent arrangement:
- Ortho-Substitution : The hydroxyl group at the 2-position forms intramolecular hydrogen bonds with the adjacent methoxy group, lowering volatility (vapor pressure: ~0.01 mmHg at 25°C) compared to para- or meta-substituted esters .
- Reactivity : The hydroxyl group increases susceptibility to oxidation, whereas the methoxycarbonyloxy group in this compound may enhance resistance to hydrolytic degradation .
Methyl (3-Hydroxyphenyl)-Carbamate ()
- Carbamate vs. Carbonate Ester : The carbamate group (-NH-CO-OCH₃) is less stable under alkaline conditions compared to the carbonate ester in this compound, which resists nucleophilic attack due to electron-withdrawing effects .
Research Implications and Gaps
- Synthetic Applications : The methoxycarbonyloxy group’s stability suggests utility in prodrug design or polymer precursors, contrasting with hydrolytically labile esters like methyl salicylate .
- Analytical Challenges : Gas chromatography () and VOC characterization () methods may require optimization for high-molecular-weight benzoate esters due to low volatility .

- Data Limitations : Direct experimental data (e.g., melting points, NMR spectra) for this compound is absent in the evidence, necessitating further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

